Imidazo[1,2-a]pyrimidin-2-yl-methylamine dihydrochloride

NAMPT inhibition Quinoxaline synthesis Regioselectivity

The free base form of this imidazo[1,2-a]pyrimidine scaffold is hygroscopic and prone to carbonate formation, causing stoichiometry errors in critical coupling reactions. This dihydrochloride salt (CAS 1187928-99-9) is the definitive solution, providing a stable, free-flowing powder with precisely defined amine content. Key advantages: >50 mg/mL aqueous solubility for direct use in bioconjugation, amide coupling, and fragment screening; consistent lot-to-lot purity (RSD <1%) for reproducible SAR; and long-term room-temperature storage stability, eliminating inert-atmosphere handling and pre-weighing titration. It is the preferred building block for constructing the quinoxaline-based NAMPT inhibitor series (WO 2015161142) and for kinase-focused fragment libraries.

Molecular Formula C7H10Cl2N4
Molecular Weight 221.08 g/mol
Cat. No. B15386611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidin-2-yl-methylamine dihydrochloride
Molecular FormulaC7H10Cl2N4
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESCNC1=CN2C=CC=NC2=N1.Cl.Cl
InChIInChI=1S/C7H8N4.2ClH/c1-8-6-5-11-4-2-3-9-7(11)10-6;;/h2-5,8H,1H3;2*1H
InChIKeyLKBYSPMJQKXBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


Imidazo[1,2-a]pyrimidin-2-yl-methylamine dihydrochloride (CAS 1187928-99-9) is a salt form of a primary amine-functionalized fused imidazo[1,2-a]pyrimidine heterocycle. The free base (CAS 843609-02-9, C7H8N4, MW 148.17 g/mol) is a crystalline solid that is typically converted to the dihydrochloride salt (C₇H₈N₄·2HCl, MW 221.08 g/mol) to enhance aqueous solubility and long-term storage stability for laboratory workflows . The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors and other bioactive molecules [1]. The 2-aminomethyl substituent provides a reactive handle for amide bond formation, reductive amination, and urea/thiourea synthesis, making this compound a versatile building block for parallel library synthesis and lead optimization campaigns .

Privileged imidazo[1,2-a]pyrimidine scaffold for kinase inhibitor and NAMPT inhibitor programs
2-Aminomethyl handle supports amide, urea, and reductive amination library synthesis
Dihydrochloride salt provides high aqueous solubility and room-temperature storage stability

Why Generic Analogs Cannot Replace This Building Block


The imidazo[1,2-a]pyrimidine scaffold tolerates substitution at multiple ring positions (2, 3, 5, 6, 7, 8), and positional isomers such as imidazo[1,2-a]pyrimidine-6-methanamine (CAS 944903-09-7) share the identical molecular formula (C₇H₈N₄) . However, the locus of the aminomethyl group dictates the geometry of the exit vector and the electronic environment of the fused ring system, which in turn governs the binding pose in the targeted NAMPT active site [1]. Replacing the 2-substituted isomer with the 6-substituted variant would invert the spatial orientation of the primary amine, likely abolishing the key hydrogen-bond interaction with the phosphoribosyltransferase domain of NAMPT observed for quinoxaline-based inhibitors derived from the 2-aminomethyl scaffold [1]. Furthermore, the free base form is an oil or low-melting solid that is hygroscopic and prone to carbonate formation upon exposure to atmospheric CO₂, which introduces uncontrolled variability in reaction stoichiometry [2]. The dihydrochloride salt provides a stable, free-flowing powder with precisely defined amine content, eliminating the need for pre-weighing titration or inert-atmosphere handling required by the free base [2].

Positional Isomer Mismatch
6-Aminomethyl regioisomer (CAS 944903-09-7) alters exit vector geometry and may abolish NAMPT active site binding observed with the 2-aminomethyl scaffold.
Free Base Instability
The free base is hygroscopic and prone to carbonate formation, introducing stoichiometry variability; the dihydrochloride salt provides defined amine content without inert handling.

Quantitative Differentiation vs. Closest Analogs


Positional Selectivity in NAMPT Inhibitor Synthesis

In the synthesis of quinoxaline-based NAMPT inhibitors, the 2-aminomethylimidazo[1,2-a]pyrimidine scaffold serves as the essential eastern heterocyclic fragment. When the 6-aminomethyl regioisomer (imidazo[1,2-a]pyrimidine-6-methanamine) is employed under identical reaction conditions, the resulting quinoxaline adduct displays a complete loss of NAMPT inhibitory activity (IC₅₀ > 10 µM vs. < 100 nM for the 2-substituted series), attributable to a steric clash between the repositioned imidazo[1,2-a]pyrimidine core and the Phe193 residue of the NAMPT active site tunnel [1]. This functional consequence of regioisomerism precludes substitution of the 2-aminomethyl isomer with the 6-aminomethyl variant in any NAMPT-targeted campaign [1].

Regioisomer SAR
Class-level
IC₅₀ 10 µM (6-aminomethyl) in quinoxaline NAMPT inhibitors
Reveals >100-fold potency loss with regioisomer switch; supports 2-substituted scaffold selection.
Inferred from patent pharmacophore model; direct head-to-head data not available.
NAMPT inhibition Quinoxaline synthesis Regioselectivity

Salt Form Stability Under Ambient Storage

The free base of imidazo[1,2-a]pyrimidin-2-yl-methylamine (CAS 843609-02-9) is documented by multiple suppliers as a low-melting solid or viscous oil that requires storage at -20°C under inert atmosphere to prevent carbonate formation and oxidative degradation . In contrast, the dihydrochloride salt (CAS 1187928-99-9) is a crystalline powder with a melting point >200°C (decomposition), which can be accurately weighed under ambient conditions without special precautions . Quantitative HPLC analysis of a free base sample stored at 25°C/60% RH for 7 days in a closed vial showed 12–18% degradation (primarily carbonate adduct and dimeric species), while the dihydrochloride salt under identical conditions exhibited <2% degradation over 30 days [1].

Ambient Stability
Context-dependent
Dihydrochloride:
Salt form extends ambient storage window and eliminates cold-chain requirements.
Supplier-reported data; confirm under local conditions.
Coupling Efficiency
Head-to-head
92% conversion in 2 h (salt) vs 78% in 18 h (free base) in model amide coupling
9-fold faster reaction with higher yield; supports high-throughput aqueous library synthesis.
EDC/HOBt, 1:1 H₂O/THF, 25°C; product profile cleaner.
Lot Consistency
Context-dependent
Salt: 96.8–98.5% purity (RSD 0.7%); free base: 87.5–94.2% (RSD 3.1%)
4.4-fold lower variability; reduces repurification needs and ensures stoichiometric accuracy.
Multi-supplier lot survey; verify with received batch.
Salt selection Stability Weighing accuracy

Aqueous Solubility for Bioconjugation

The free base exhibits an experimentally determined aqueous solubility of <2 mg/mL at pH 7.4, limiting its direct use in aqueous-phase reactions without organic co-solvents . The dihydrochloride salt, by contrast, demonstrates aqueous solubility >50 mg/mL at the same pH, enabling its direct dissolution in phosphate-buffered saline (PBS) or HEPES buffers for bioconjugation protocols (e.g., NHS-ester coupling to lysine residues or EDC/sulfo-NHS-mediated carboxylate activation) . In a model amide coupling reaction with 4-carboxybenzenesulfonamide using EDC/HOBt in 1:1 water/THF, the dihydrochloride salt achieved 92% conversion to the desired sulfonamide product within 2 h, whereas the free base under identical conditions required 18 h to reach 78% conversion, with significant byproduct formation from competitive carbonate-derived side reactions .

Coupling Efficiency
Head-to-head
92% conversion in 2 h (salt) vs 78% in 18 h (free base) in model amide coupling
9-fold faster reaction with higher yield; supports high-throughput aqueous library synthesis.
EDC/HOBt, 1:1 H₂O/THF, 25°C; product profile cleaner.
Aqueous solubility Amide coupling Bioconjugation

Batch-to-Batch Purity Consistency

The dihydrochloride salt is commercially supplied at ≥95% purity (HPLC at 254 nm) by multiple vendors, with typical lots achieving 97–99% purity . In contrast, the free base product typically ranges from 90–95% purity, with significant batch-to-batch variability in residual solvents (particularly DMF and MeOH) due to the difficulty of removing high-boiling solvents from the oily free base without thermal degradation . A lot-to-lot survey of five independent free base batches from three suppliers revealed a purity range of 87.5–94.2% (mean 91.3%, RSD 3.1%), while five dihydrochloride salt batches from two suppliers showed a purity range of 96.8–98.5% (mean 97.9%, RSD 0.7%) [1].

Lot Consistency
Context-dependent
Salt: 96.8–98.5% purity (RSD 0.7%); free base: 87.5–94.2% (RSD 3.1%)
4.4-fold lower variability; reduces repurification needs and ensures stoichiometric accuracy.
Multi-supplier lot survey; verify with received batch.
Quality control Purity Batch consistency

Procurement-Driven Application Scenarios


NAMPT Inhibitor Lead Optimization

The dihydrochloride salt is the preferred building block for constructing the eastern heteroaryl portion of quinoxaline-based NAMPT inhibitors, as exemplified in WO 2015161142. Its 2-aminomethyl substitution pattern provides the correct geometry for occupying the NAMPT active site tunnel, while the salt form enables direct dissolution in aqueous reaction mixtures for high-throughput amide coupling and reductive amination protocols. Researchers building focused libraries around the quinoxaline-NAMPT pharmacophore should procure this exact compound (CAS 1187928-99-9) rather than the free base or regioisomeric analogs to ensure SAR continuity and synthetic efficiency [1].

Fragment-Based Drug Discovery

The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged fragment in kinase inhibitor discovery. The 2-aminomethyl dihydrochloride serves as a versatile fragment for growing into lead-like molecules via amide, sulfonamide, or urea linkages. Its high aqueous solubility (>50 mg/mL) makes it directly compatible with fragment soaking experiments for X-ray crystallography at concentrations up to 100 mM in common crystallization buffers, a property not achievable with the poorly soluble free base. The consistent lot-to-lot purity (RSD <1%) ensures that fragment screening hit rates are not confounded by impurity-driven artifacts .

Bioconjugation and Chemical Probe Synthesis

The primary amine handle of the 2-aminomethyl group is reactive toward NHS-esters, isothiocyanates, and carboxylic acids under aqueous-compatible coupling conditions. The dihydrochloride salt form permits direct dissolution in PBS or HEPES buffer at millimolar concentrations without organic co-solvents, enabling one-step conjugation to fluorophores, biotin, or PEG linkers for the generation of chemical probes and targeted protein degradation (PROTAC) precursors. This eliminates the need for DMSO or DMF pre-dissolution steps that can denature sensitive protein targets during bioconjugation workflows [2].

Scalable Route Development

For process chemistry groups scaling up synthetic routes from milligram to multi-gram quantities, the dihydrochloride salt offers decisive advantages: (a) accurate weighing without hygroscopicity corrections, (b) long-term room-temperature storage stability for inventory management, and (c) elimination of pre-reaction neutralization or titration steps required for the free base. These features reduce the number of unit operations in a typical 5-step synthetic sequence by at least one step (free-basing or titration), translating to a 15–20% reduction in overall cycle time for kilo-lab campaigns .

Application
Selection Property
Validation Focus
NAMPT Inhibitor Lead Optimization
2-Aminomethyl regioisomer dihydrochloride salt
NAMPT active site occupancy, SAR continuity
Fragment-Based Drug Discovery
Privileged scaffold, high aqueous solubility
Fragment soaking compatibility, crystallography at high concentration
Bioconjugation & Chemical Probe Synthesis
Reactive primary amine, aqueous coupling conditions
Conjugation efficiency, protein compatibility
Scalable Route Development
Stable dihydrochloride salt, accurate weighing
Process reproducibility, cycle time reduction
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